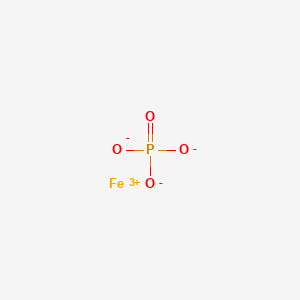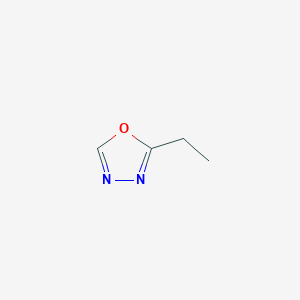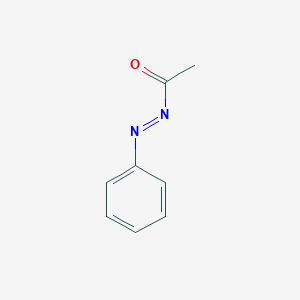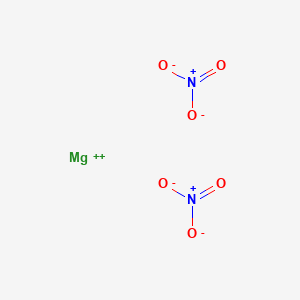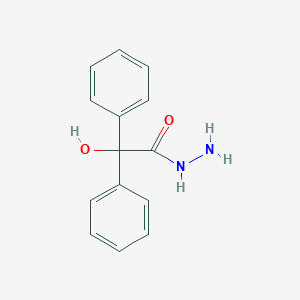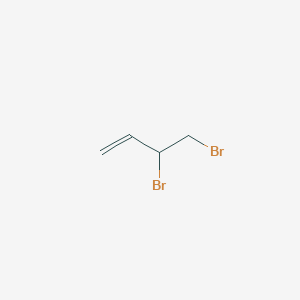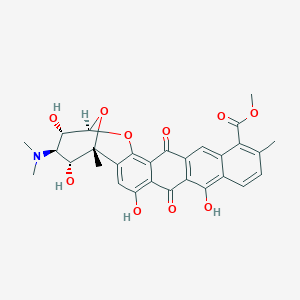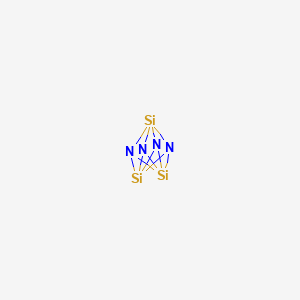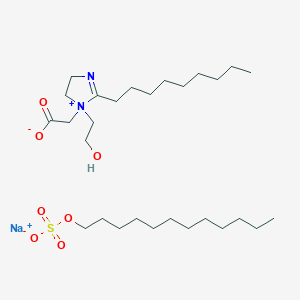
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate, also known as C12-IM-COOH, is a surfactant that has gained significant attention in scientific research. It is a member of the imidazolium-based ionic liquids family, which has been extensively studied due to their unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate is not fully understood. However, it is believed that this compound interacts with the cell membrane and disrupts its structure, leading to cell death. This compound has also been shown to inhibit the activity of various enzymes and proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against various bacteria and fungi. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate in lab experiments is its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity to cells and organisms. Therefore, careful consideration should be taken when using this compound in biological studies.
Orientations Futures
There are several future directions for the research of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential applications in environmental remediation and energy storage. In addition, the synthesis and modification of this compound can be further optimized to improve its properties and potential applications.
Conclusion
In conclusion, this compound is an imidazolium-based ionic liquid that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate can be synthesized by the reaction of 1,2-diaminoethane, carboxymethyl cellulose, and 1-dodecyl-3-methylimidazolium chloride in the presence of sodium hydroxide. The reaction mixture is then stirred and heated at 80°C for 24 hours. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedicine. In catalysis, this compound has been used as a surfactant in the synthesis of metal nanoparticles and as a stabilizer in the catalytic reactions. In electrochemistry, this compound has been used as an electrolyte in the electrochemical cells and as a modifier in the electrodes. In biomedicine, this compound has been studied for its antimicrobial, antitumor, and antiviral properties.
Propriétés
Numéro CAS |
14482-97-4 |
|---|---|
Formule moléculaire |
C40H82N2NaO11S2 |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
sodium;dodecyl sulfate;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C16H30N2O3.C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-15-17-10-11-18(15,12-13-19)14-16(20)21;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h19H,2-14H2,1H3;2-12H2,1H3,(H,13,14,15);/q;;+1/p-1 |
Clé InChI |
CBRIUKZILXTQDQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



